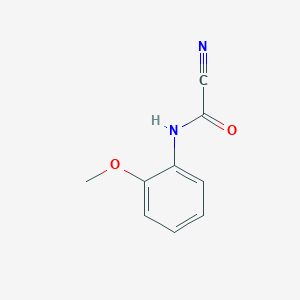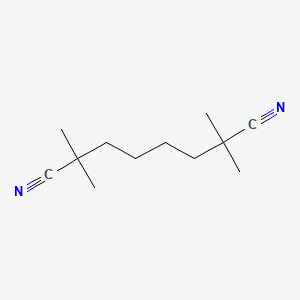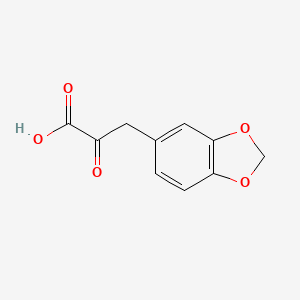![molecular formula C13H20O2 B11943563 8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81842-01-5](/img/structure/B11943563.png)
8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-methyl-2-butenyl)-1,4-dioxaspiro[45]dec-7-ene is a complex organic compound characterized by its unique spiro structure, which includes a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene reacts with a dienophile to form the spiro compound. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the spiro ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The spiro structure allows for substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with molecular targets through its spiro structure. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]dec-7-ene derivatives: These compounds share the spiro ring system but differ in their substituents.
1,4-dioxaspiro compounds: Similar in having the dioxaspiro structure but with variations in the attached groups.
Uniqueness
8-(3-methyl-2-butenyl)-1,4-dioxaspiro[45]dec-7-ene is unique due to its specific substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
81842-01-5 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
8-(3-methylbut-2-enyl)-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C13H20O2/c1-11(2)3-4-12-5-7-13(8-6-12)14-9-10-15-13/h3,5H,4,6-10H2,1-2H3 |
InChI Key |
UUYRSWULACEOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CCC2(CC1)OCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Methoxypropyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11943486.png)

![1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone](/img/structure/B11943499.png)







![4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione](/img/structure/B11943542.png)
![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)

